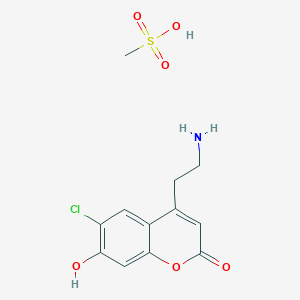
FFN 102 mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FFN 102 mesylate is a pH responsive fluorescent false neurotransmitter (FFN). It is a selective dopamine transporter (DAT) and VMAT2 substrate . It exhibits no significant binding to a panel of 38 CNS receptors, including dopamine and serotonin receptors .
Molecular Structure Analysis
The chemical name of FFN 102 mesylate is 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate . Its molecular weight is 335.76 and its formula is C11H11N2ClO3.CH3SO3H .Physical And Chemical Properties Analysis
FFN 102 mesylate is soluble to 20 mM in water with gentle warming and to 100 mM in DMSO . Its excitation maxima are 340 nm at pH 5 and 370 nm at pH 7.5. The emission maximum is 435 nm at both pH 5 and 7.5 .Aplicaciones Científicas De Investigación
- FFN 102 mesylate is a pH-responsive fluorescent false neurotransmitter (FFN) that selectively targets the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) .
- Researchers use FFN 102 to visualize dopamine release and reuptake at individual synapses in the brain .
- Its excitation maxima at different pH levels (340 nm at pH 5 and 370 nm at pH 7.5) and emission maximum (435 nm) allow precise imaging of neurotransmitter dynamics .
Neurotransmitter Imaging
Mecanismo De Acción
FFN 102 mesylate, also known as 4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid, is a synthetic biogenic neurotransmitter analogue with intriguing properties and applications .
Target of Action
FFN 102 mesylate is a selective substrate for the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) . These transporters play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in various brain functions including mood, reward, and motor control.
Mode of Action
The compound exhibits a pH-responsive fluorescence and electrical activity . It interacts with its targets (DAT and VMAT2) by inhibiting dopamine uptake
Pharmacokinetics
Its solubility data suggests that it is soluble to 20 mm in water with gentle warming and to 100 mm in dmso , which could potentially impact its bioavailability.
Action Environment
The action of FFN 102 mesylate is pH-responsive . This means that its fluorescence and electrical activity, and potentially its interaction with DAT and VMAT2, can be influenced by the pH of the environment. Therefore, factors that alter the pH could potentially affect the action, efficacy, and stability of this compound.
Propiedades
IUPAC Name |
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3.CH4O3S/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;1-5(2,3)4/h3-5,14H,1-2,13H2;1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZDFYRVIVZPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2789251.png)
![(Z)-methyl 2-(4-hydroxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2789252.png)
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/no-structure.png)
![Ethyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2789256.png)
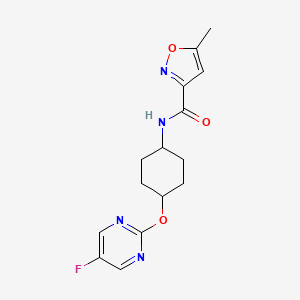
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2789258.png)
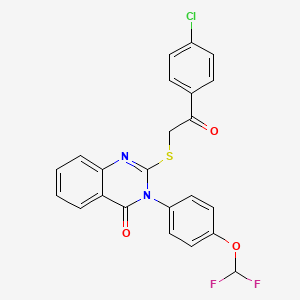
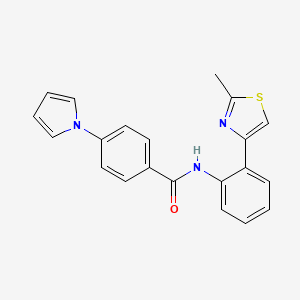
![(8-Oxa-5-azaspiro[3.5]nonan-7-YL)methanol hcl](/img/structure/B2789265.png)
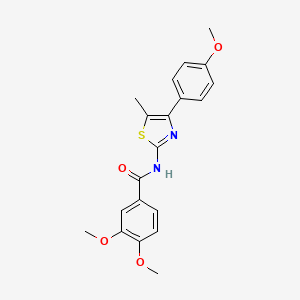
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2789269.png)
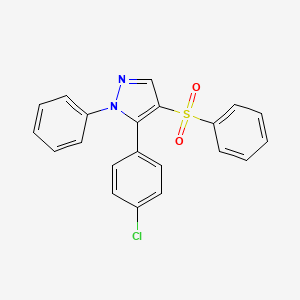
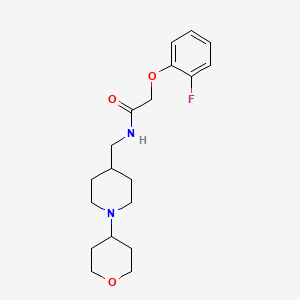
![N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide](/img/structure/B2789274.png)